molecular formula C19H20ClN3O2 B2914026 1-(4-chlorophenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203118-27-7

1-(4-chlorophenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2914026
CAS No.: 1203118-27-7
M. Wt: 357.84
InChI Key: JPTUGLJZZHZJPM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound designed for research applications. This urea derivative features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse therapeutic potential . Tetrahydroquinoline derivatives are recognized as common pharmacophores in drug discovery and have been investigated for a wide range of biological activities, including use as tyrosine kinase inhibitors and EP4 receptor antagonists . The specific structural motifs present in this compound—including the 4-chlorophenyl group and the urea linkage—are frequently employed in the design of biologically active molecules, suggesting its utility as a valuable intermediate or tool compound in exploratory research . Researchers can leverage this compound for developing new therapeutic agents, studying enzyme inhibition pathways, or as a building block in synthetic chemistry. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-2-18(24)23-11-3-4-13-5-8-16(12-17(13)23)22-19(25)21-15-9-6-14(20)7-10-15/h5-10,12H,2-4,11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTUGLJZZHZJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Propanoyl Group: The tetrahydroquinoline core can be acylated using propanoyl chloride in the presence of a base such as pyridine.

    Formation of the Urea Derivative: The final step involves the reaction of the acylated tetrahydroquinoline with 4-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydroquinoline core.

    Reduction: Reduced forms of the urea derivative.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea depends on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aryl Substituents
Compound Name Key Structural Features Biological Activity/Application Reference
1-(4-Chlorophenyl)-3-(4-methylphenyl)urea Simpler bis-aryl urea LogP: 4.44; Potential baseline for SAR studies
Diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea) Fluorinated benzoyl group Pesticide (chitin synthesis inhibitor)
Compound T.14 ((E)-1-(4-chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea) Extended conjugated system with methoxy group VEGFR-2 inhibition; anti-angiogenic activity
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea Fluorobenzyl vs. chlorophenyl substitution Structural analog; fluorine may alter pharmacokinetics

Key Observations :

  • The 4-chlorophenyl group is a common feature in urea-based agrochemicals (e.g., Diflubenzuron) and pharmaceuticals (e.g., VEGFR-2 inhibitors) .
  • Substituting the aryl group with electron-withdrawing halogens (Cl, F) or methoxy groups modulates bioactivity and lipophilicity .
Chalcone Derivatives with Halogen Substituents
Compound Name Structure IC50 (MCF-7 Cells) Reference
(E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on Chalcone with 4-chlorophenyl and tolyl 1,484.75 μg/mL
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on Bromophenyl and isopropylphenyl groups 22.41 μg/mL

Key Observations :

  • Chalcones with halogen substituents exhibit cytotoxic activity, but their mechanisms differ from urea derivatives. The target compound’s urea bridge may offer better metabolic stability compared to chalcones’ α,β-unsaturated ketone .
  • Compound 4 (IC50 = 22.41 μg/mL) highlights the importance of bulky substituents (e.g., isopropyl) in enhancing cytotoxicity .
Tetrahydroquinoline/Isoquinoline Analogs
Compound Name Structural Variation Potential Application Reference
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea Isoquinoline scaffold; trifluoromethyl group Undisclosed (likely kinase inhibition)
1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea Hydroxycyclohexyl group Improved solubility via polar group

Key Observations :

  • The trifluoromethyl group in may enhance metabolic stability, whereas the hydroxycyclohexyl group in improves solubility.
  • The target compound’s propanoyl group on tetrahydroquinoline could balance lipophilicity and hydrogen-bonding capacity .

Structural and Physicochemical Comparisons

Parameter Target Compound 1-(4-Chlorophenyl)-3-(4-methylphenyl)urea Diflubenzuron 1-(4-Fluorobenzyl)-3-(1-propionyl-THQ)urea
Molecular Weight ~355 (estimated) 260.72 310.68 355.4
LogP (Predicted) Moderate-High 4.44 3.8 (estimated) Moderate-High
Key Functional Groups Urea, Cl, THQ Urea, Cl, Me Urea, Cl, F Urea, F, THQ
Bioactivity Undisclosed N/A Pesticide Undisclosed

Notes:

  • Fluorine substitution (e.g., ) may improve membrane permeability compared to chlorine .

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